- Preparation of substituted benzimidazoles and indolines as DYRK1A inhibitors, World Intellectual Property Organization, , ,

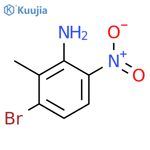

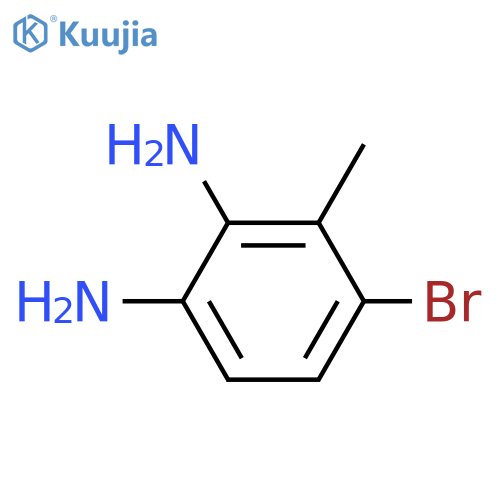

Cas no 952511-74-9 (4-bromo-3-methyl-benzene-1,2-diamine)

952511-74-9 structure

Nombre del producto:4-bromo-3-methyl-benzene-1,2-diamine

Número CAS:952511-74-9

MF:C7H9BrN2

Megavatios:201.063760519028

MDL:MFCD18642364

CID:1038892

PubChem ID:59214273

4-bromo-3-methyl-benzene-1,2-diamine Propiedades químicas y físicas

Nombre e identificación

-

- 4-Bromo-3-methylbenzene-1,2-diamine

- 4-Bromo-3-methyl-1,2-benzenediamine

- AK100489

- 1,2-Benzenediamine, 4-bromo-3-methyl-

- JBZQNBSYFRCDRA-UHFFFAOYSA-N

- 6384AC

- FCH1335711

- SY104514

- AX8240897

- AB0094726

- ST24023364

- 4-Bromo-3-methyl-1,2-benzenediamine (ACI)

- 4-Bromo-3-methyl-benzene-1,2-diamine

- CS-W022104

- Z1269231826

- CNB51174

- AKOS016002413

- DB-367524

- DS-3539

- MFCD18642364

- SCHEMBL145182

- O11183

- EN300-2980637

- 952511-74-9

- SB40204

- 4-Bromo-3-methylbenzene-1 pound not2-diamine

- DTXSID90731275

- 4-bromo-3-methyl-benzene-1,2-diamine

-

- MDL: MFCD18642364

- Renchi: 1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3

- Clave inchi: JBZQNBSYFRCDRA-UHFFFAOYSA-N

- Sonrisas: BrC1C(C)=C(N)C(N)=CC=1

Atributos calculados

- Calidad precisa: 199.99491g/mol

- Masa isotópica única: 199.99491g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 0

- Complejidad: 118

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 52

- Xlogp3: 1.6

Propiedades experimentales

- Punto de ebullición: 297.3±35.0°C at 760 mmHg

4-bromo-3-methyl-benzene-1,2-diamine Información de Seguridad

- Instrucciones de peligro: H302

- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C

4-bromo-3-methyl-benzene-1,2-diamine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B92630-100mg |

4-Bromo-3-methylbenzene-1,2-diamine |

952511-74-9 | 97% | 100mg |

¥100.0 | 2023-09-08 | |

| eNovation Chemicals LLC | D583791-500mg |

4-broMo-3-Methylbenzene-1,2-diaMine |

952511-74-9 | 95% | 500mg |

$285 | 2024-05-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0025-100MG |

4-bromo-3-methyl-benzene-1,2-diamine |

952511-74-9 | 97% | 100MG |

¥ 349.00 | 2023-04-12 | |

| Enamine | EN300-2980637-10.0g |

4-bromo-3-methylbenzene-1,2-diamine |

952511-74-9 | 95.0% | 10.0g |

$873.0 | 2025-03-19 | |

| Enamine | EN300-2980637-2.5g |

4-bromo-3-methylbenzene-1,2-diamine |

952511-74-9 | 95.0% | 2.5g |

$262.0 | 2025-03-19 | |

| abcr | AB440375-5g |

4-Bromo-3-methylbenzene-1,2-diamine, 95%; . |

952511-74-9 | 95% | 5g |

€500.60 | 2025-02-14 | |

| Enamine | EN300-2980637-0.25g |

4-bromo-3-methylbenzene-1,2-diamine |

952511-74-9 | 95.0% | 0.25g |

$62.0 | 2025-03-19 | |

| abcr | AB440375-250 mg |

4-Bromo-3-methylbenzene-1,2-diamine, 95%; . |

952511-74-9 | 95% | 250mg |

€187.70 | 2023-05-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1655-100mg |

4-Bromo-3-methyl-benzene-1,2-diamine |

952511-74-9 | 98% | 100mg |

1797.85CNY | 2021-05-08 | |

| Chemenu | CM255973-10g |

4-Bromo-3-methylbenzene-1,2-diamine |

952511-74-9 | 95+% | 10g |

$1014 | 2022-06-09 |

4-bromo-3-methyl-benzene-1,2-diamine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, reflux

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Tetrahydrofuran , Water ; 30 min, 70 °C

Referencia

- Preparation of oxadiazole compounds as S1P1 agonists, United States, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, reflux

Referencia

- Preparation of pyridine derivatives and related heterocycles as kinase inhibitors and compositions with them, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, 70 °C; 70 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

Referencia

- Heterocyclic peptide compounds as antiviral agents and their preparation and use in the treatment of hepatitis C virus infection, United States, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, 70 °C; 70 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

Referencia

- Preparation of cycloalkanes and cycloalkenes end-capped with amino acid or peptide derivatives as hepatitis C virus replication inhibitors for treating HCV infections, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, 70 °C; 70 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

Referencia

- Preparation of proline derivatives as antiviral agents useful in the treatment of HCV infection, United States, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Stannous chloride Solvents: Ethanol , Ethyl acetate ; 12 h, rt → 80 °C; 80 °C → rt

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium bicarbonate ; pH 7 - 8

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium bicarbonate ; pH 7 - 8

Referencia

- Preparation of benzoimidazolylmethylpyrimidinediamine derivatives and analogs for use as serine/threonine PAK1 inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

Referencia

- Preparation of oxadiazole compounds as S1P1 agonists, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Ethanol , Water ; 1 h, 90 °C

Referencia

- Azacyclodione compound and preparation and application in inhibiting cap-dependent endonuclease activity thereof, China, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 20 h, 70 °C; cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

Referencia

- Preparation of azabicyclic SHP2 inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

Referencia

- Heterocyclic peptide compounds as antiviral agents and their preparation and use in the treatment of hepatitis C virus infection, United States, , ,

4-bromo-3-methyl-benzene-1,2-diamine Raw materials

4-bromo-3-methyl-benzene-1,2-diamine Preparation Products

4-bromo-3-methyl-benzene-1,2-diamine Literatura relevante

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos Aminotoluenos

- Disolventes y químicos orgánicos Compuestos Orgánicos bencenos benceno y derivados sustituidos Toluenos Aminotoluenos

- Disolventes y químicos orgánicos Compuestos Orgánicos aminas/sulfonamidas

952511-74-9 (4-bromo-3-methyl-benzene-1,2-diamine) Productos relacionados

- 2098133-39-0(1-(2-Azidoethyl)-5-(methoxymethyl)indoline)

- 66332-77-2(2-methoxyphenyl 2-(4-isobutylphenyl)propionate)

- 2248284-00-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-chloro-1-benzothiophen-3-yl)acetate)

- 2227731-80-6((1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol)

- 1226458-66-7(N,N,4-trimethyl-2-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamido-1,3-thiazole-5-carboxamide)

- 941982-37-2(5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-one)

- 70637-32-0(N-FORMYL-MET-LEU-PHE BENZYL ESTER)

- 851079-64-6(N-(4-chlorophenyl)-2-{1-(4-nitrophenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 117679-91-1(Succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester)

- 28987-50-0(2-Fluoro-4-isopropoxy-1-nitrobenzene)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:952511-74-9)4-bromo-3-methyl-benzene-1,2-diamine

Pureza:99%

Cantidad:5g

Precio ($):264.0

atkchemica

(CAS:952511-74-9)4-bromo-3-methyl-benzene-1,2-diamine

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe